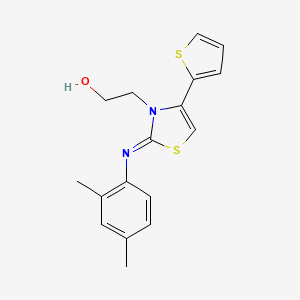

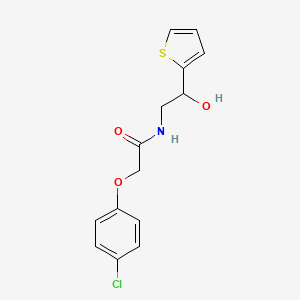

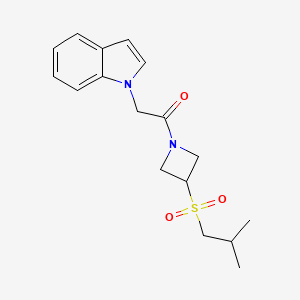

![molecular formula C17H16N2O2 B2718446 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 125292-10-6](/img/structure/B2718446.png)

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzimidazole-pyrazole hybrid molecules was synthesized and characterized using elemental analysis (CHN) and spectroscopic methods (1HNMR, FT-IR) .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods. For example, the structure of new uranyl complexes with 3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazoles was proposed based on IR, UV spectroscopy, NMR, and MALDI mass spectrometry data analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, Piceol, a phenolic compound, is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the boiling point and fusion enthalpy of 1-(3-hydroxyphenyl)ethanone were determined to be 569.2 K and 23.4 kJ/mol, respectively .科学的研究の応用

Synthesis of Biologically Important Derivatives

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone serves as a precursor in the synthesis of various biologically active derivatives. For instance, it has been involved in the synthesis of pyrazoles and pyrazoline derivatives showing antibacterial activities against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Chavhan et al., 2012). These findings highlight the compound's utility in generating new chemical entities with potential antimicrobial properties.

Molecular Docking and ADMET Studies

The compound has also been subject to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and molecular docking to assess its interaction with biological molecules. In a study, its antimicrobial properties were further explored through molecular docking, revealing good binding efficacy with proteins in Staphylococcus aureus (Satya et al., 2022). These studies provide insights into the compound's pharmacokinetic properties and its potential as a lead compound in drug development.

Antifungal and Antimicrobial Activity

Derivatives of 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone have been synthesized and evaluated for their fungicidal activity. Notably, certain derivatives showed good activity against fungi like Gibberella, highlighting the compound's utility in developing new antifungal agents (Ping & Key, 2008).

Solid-State Fluorescence Regulation

Research has also explored the regulation of solid-state fluorescence of π-conjugated molecules by altering the arrangement of fluorophores, utilizing derivatives of this compound. Such studies indicate potential applications in developing new materials for optical and electronic devices (Dong et al., 2012).

Tyrosinase Inhibitors for Cosmetic Use

Additionally, the compound has been used in the synthesis of tyrosinase inhibitors, showing significant inhibitory activity. These inhibitors have potential applications in cosmetics, particularly in products aimed at treating hyperpigmentation (Zhou et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12(20)19-16(14-9-5-6-10-17(14)21)11-15(18-19)13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBNDVCHBUXERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

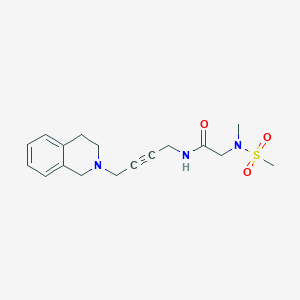

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

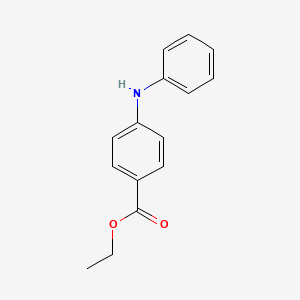

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)

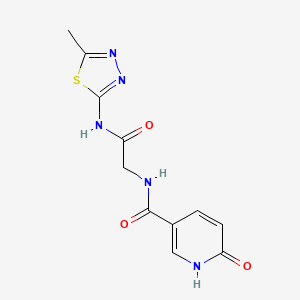

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)